Methyl 2-ethylhexyl phthalate
Overview
Description
“Methyl 2-ethylhexyl phthalate” is a chemical compound with the formula C17H24O4 . It is part of a family of synthetic chemicals known as phthalates, which are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics .
Synthesis Analysis
Phthalates, including “this compound”, are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The synthesis of diethyl phthalate is illustrative of this process . The properties of the phthalate can be varied by changing the alcohol, allowing for a wide range of products .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 .
Chemical Reactions Analysis
“this compound” reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 326.6±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol, and its flash point is 171.6±8.5 °C .
Scientific Research Applications
Environmental and Health Impact Studies
Endocrine Disruption and Epigenetic Changes : MEHP, as a metabolite of Di-(2-ethylhexyl) phthalate (DEHP), is associated with obesity, asthma, and low testosterone levels. Studies have indicated that in utero exposure to DEHP leads to epigenetic changes, potentially linked to altered gene expression in adulthood (Martinez-Arguelles & Papadopoulos, 2015).
Transgenerational Effects : Prenatal exposure to DEHP can cause transgenerational epigenetic effects, impacting the male reproductive system across multiple generations. This includes changes in anogenital distance, sperm functions, and DNA methylation in offspring (Hsu et al., 2021).
Influence on Pancreatic Function : Gestational exposure to DEHP can impair pancreatic β-cell function in offspring, leading to metabolic abnormalities. This suggests a significant role for epigenetic changes in genes involved in β-cell development and function (Rajesh & Balasubramanian, 2015).
Gene Expression Changes in Testicular Cells : DEHP and its metabolite MEHP have been shown to cause gene expression changes in testicular cells, potentially leading to risks of developing testicular germ cell tumors (Nguyen, 2012).
Cardiometabolic System Impact : MEHP can modulate RNA methylation, affecting cholesterol efflux pathways. This highlights MEHP's toxic effects on several human physiological systems, including the cardiometabolic system (Park, Jeong, & Choudhury, 2019).
DNA Methylation in Mice : DEHP exposure induces sex- and tissue-specific DNA methylation changes in mice, revealing significant implications for the use of surrogate tissue in human population-based studies and identifying biomarkers for DEHP exposure (Liu et al., 2021).
Reproductive Toxicity in Mice : DEHP exposure causes meiosis defects and decreases fertilization ability in mouse oocytes, indicating reproductive toxicity through various cellular and molecular mechanisms (Lu et al., 2019).
Effects on Steroidogenesis : DEHP and its metabolites can disrupt steroidogenesis, impacting the testicular toxicity and offering insight into mechanisms of phthalate toxicity (Piché et al., 2012).
Detection and Analysis
- Immunosorbent Assay for MEHP Detection : A direct competitive enzyme-linked immunosorbent assay (dcELISA) has been developed for detecting MEHP in human urine, facilitating the evaluation of human exposure to DEHP (Feng et al., 2013).
Mechanism of Action
Target of Action
Methyl 2-ethylhexyl phthalate (MEHP) is known to interact with various cellular targets. One of the primary targets of MEHP is the peroxisome proliferator-activated receptor (PPARα), a key regulator of lipid metabolism . MEHP can activate PPARα, leading to changes in gene and protein expression .
Mode of Action
MEHP interacts with its targets, primarily PPARα, leading to changes in cellular processes. The activation of PPARα by MEHP can lead to increased cell proliferation, inhibition of apoptosis, and oxidative stress . This interaction can also lead to changes in intracellular kinase activities .
Biochemical Pathways
MEHP affects several biochemical pathways. It is known to promote fatty acid synthesis in liver cells, leading to non-alcoholic fatty liver disease (NAFLD) . Additionally, MEHP can alter the action potential activities of neurons, indicating potential effects on neuronal excitability and ion channel activities .
Pharmacokinetics
The pharmacokinetics of MEHP involve several stages, including absorption, distribution, metabolism, and excretion (ADME). Higher molecular weight phthalates like MEHP are primarily absorbed through ingestion, while lower molecular weight phthalates can be absorbed through inhalation and dermal pathways . Once absorbed, MEHP undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites then enter the bloodstream and reach the liver for further detoxification before being excreted via urine and/or feces .
Result of Action
The action of MEHP at the molecular and cellular level results in several effects. It can lead to increased cell proliferation and inhibition of apoptosis . In liver cells, MEHP can promote fatty acid synthesis, leading to NAFLD . In neurons, MEHP can alter action potential activities, potentially affecting neuronal excitability and ion channel activities .
Action Environment
The action, efficacy, and stability of MEHP can be influenced by various environmental factors. Phthalates like MEHP are known to be persistent in the environment and can be detected in various environmental media . They are known to be degraded slowly by non-biological processes such as hydrolysis and photodecomposition, but biodegradation by microorganisms can play a significant role . The environmental fate, transport, and degradation of MEHP are highly dependent on its physical and chemical properties .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 2-ethylhexyl phthalate is known to disrupt the endocrine system, affecting reproductive health and physical development . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce oxidative stress and inhibit follicle growth .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For example, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYNKBGLFNKJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880902 | |
Record name | methyl 2-ethylhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56166-83-7 | |
Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 2-ethylhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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